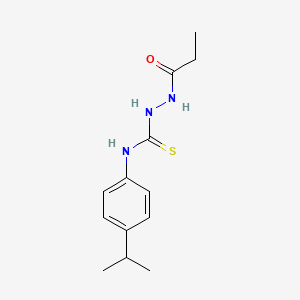

![molecular formula C17H18N2O4S2 B4628403 isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)

isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex thiophene derivatives, such as "isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate," often involves multistep reactions including Michael additions, esterification, and cyclization processes. For instance, thiophene derivatives have been synthesized through reactions involving deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates, followed by saponification processes for ester group elimination (El-Agha et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of thiophene rings, which can significantly influence the molecule's electronic and optical properties. X-ray crystallography and theoretical calculations are common methods used to establish the conformation and structure of such molecules. For example, the structure of isopropyl N-(2-furoyl)thiocarbamate, a related compound, was determined to exhibit an E, Z' conformation, highlighting the influence of thiophene and related groups on molecular geometry (Plutín et al., 2005).

Chemical Reactions and Properties

Thiophene derivatives like "isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate" are involved in various chemical reactions, including conjugate reduction, alkylations, and cycloadditions. These reactions can lead to the formation of new bonds and functional groups, altering the compound's properties and potential applications. For instance, 4-alkoxycarbonyl and aminocarbonyl-substituted isoxazoles, similar in structure to thiophene derivatives, show conjugate reduction to delta2-isoxazolines, demonstrating the reactive nature of such compounds (Lee et al., 2006).

Applications De Recherche Scientifique

Polymerization and Polymer Properties

Controlled Polymerization : Isopropyl acrylamides, similar to the compound , have been utilized in controlled polymerization processes. For example, N-isopropylacrylamide has been successfully polymerized under controlled conditions at room temperature using RAFT polymerization, which could be relevant for creating thermoresponsive polymers (Convertine et al., 2004).

Photoinitiation in Polymerization : Compounds with acryloyl groups, akin to isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate, have been studied as photoinitiators in ultraviolet-curable coatings. This demonstrates their potential in initiating polymerization reactions upon exposure to UV light (Angiolini et al., 1997).

Synthesis of Thermoresponsive Polymers : Isopropyl acrylamide derivatives have been used to create thermosensitive hydrogel microspheres. These microspheres can change phase based on temperature, suggesting potential applications in controlled drug release or as stimuli-responsive materials (Shiroya et al., 1995).

Medicinal Chemistry and Drug Development

Allosteric Modifiers of Hemoglobin : Research on compounds structurally similar to the query compound has shown potential in developing allosteric effectors of hemoglobin. Such compounds can influence hemoglobin's oxygen affinity, which could be significant for clinical applications like ischemia or stroke treatment (Randad et al., 1991).

Synthesis of Amino Acid Derivatives : The compound's structure suggests potential use in the synthesis of amino acid derivatives, as similar compounds have been synthesized for this purpose. Such derivatives could be vital in developing new pharmaceuticals or in biochemical research (Effenberger et al., 1994).

Other Applications

Photoinitiator for Free Radical Polymerization : Similar compounds have been explored as photoinitiators for free radical polymerization, useful in producing polymers for packaging or biomedical applications. Their ability to initiate polymerization under visible light makes them particularly advantageous for specific industrial applications (Wu et al., 2016).

Synthesis of Macrocyclic Compounds : The structure of the compound suggests its potential in synthesizing macrocyclic compounds, which are crucial in various chemical and pharmaceutical applications. Similar compounds have been used in creating large ring structures, indicating potential use in complex molecule synthesis (Taits et al., 1970).

Propriétés

IUPAC Name |

propan-2-yl 4-carbamoyl-3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-9(2)23-17(22)14-10(3)13(15(18)21)16(25-14)19-12(20)7-6-11-5-4-8-24-11/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOIAOBPPIPQAF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CS2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CS2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 4-carbamoyl-3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)